
2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.55 g/mol . This compound is characterized by the presence of chloro, dichloro, and ethoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of corresponding acids and amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-4-methylphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide
Uniqueness
This compound is unique due to its specific combination of chloro, dichloro, and ethoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10Cl3NO2 |
|---|---|
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-16-6-3-7(12)10(8(13)4-6)14-9(15)5-11/h3-4H,2,5H2,1H3,(H,14,15) |
Clave InChI |
GYCNICLYAAKOTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



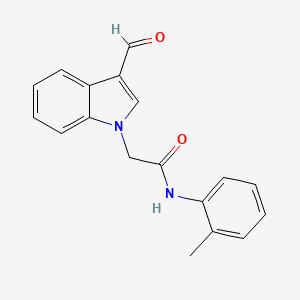
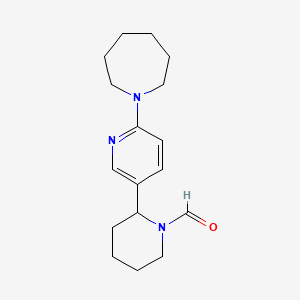
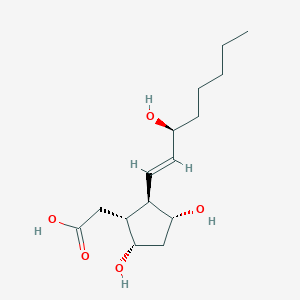
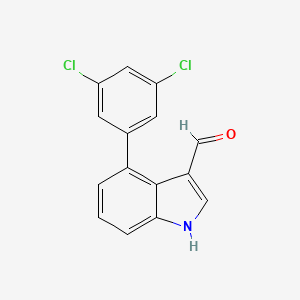
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)

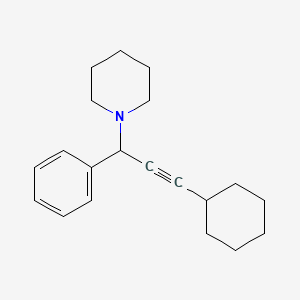
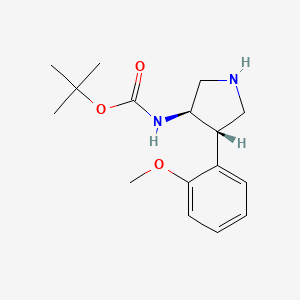

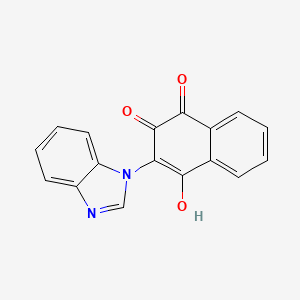
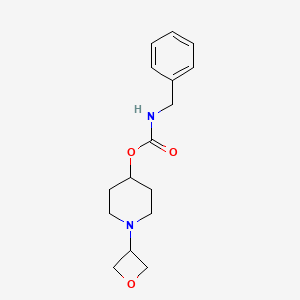
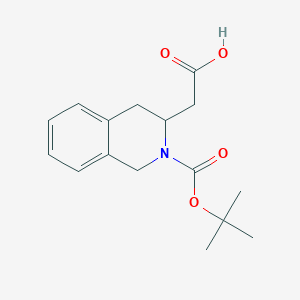
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
